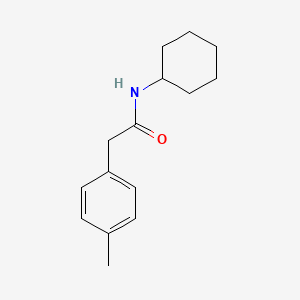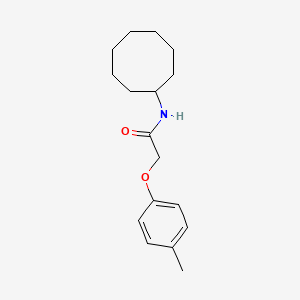
2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide, also known as E-3810, is a small molecule inhibitor that has been developed for its antiangiogenic properties. It has been found to have potential therapeutic applications in cancer treatment and other diseases related to abnormal angiogenesis.
Mecanismo De Acción
2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide works by inhibiting the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which is a key receptor involved in the process of angiogenesis. By inhibiting VEGFR2, 2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide prevents the growth of new blood vessels and reduces the blood supply to tumors, leading to tumor regression. 2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide has also been found to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide has been shown to have low toxicity and good pharmacokinetic properties in preclinical studies. It is well tolerated in animal models, and its half-life in the blood is reported to be around 6-8 hours. 2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide has been found to reduce tumor growth and metastasis in preclinical models of cancer, and it has also been found to improve visual acuity in animal models of age-related macular degeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide is its specificity for VEGFR2, which makes it a promising candidate for cancer treatment. However, one of the limitations of 2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide is its low solubility, which may affect its bioavailability. Another limitation is the lack of clinical data, which makes it difficult to assess its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the development of 2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide. One of the directions is to improve its solubility and bioavailability, which may enhance its therapeutic efficacy. Another direction is to investigate its potential in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. Additionally, further studies are needed to assess its safety and efficacy in clinical trials, which may pave the way for its approval as a cancer therapy.
Métodos De Síntesis
The synthesis of 2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis method has been published in several research articles, and it involves the use of various reagents and solvents to obtain the final product. The yield of the synthesis method is reported to be around 40-50%.
Aplicaciones Científicas De Investigación
2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide has been extensively studied for its antiangiogenic properties. It has been found to inhibit the growth of new blood vessels, which is a critical process for the development and progression of cancer. 2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide has been tested in preclinical models of various cancers, including breast, lung, and prostate cancers, and has shown promising results. It has also been found to have potential therapeutic applications in other diseases related to abnormal angiogenesis, such as age-related macular degeneration and diabetic retinopathy.
Propiedades
IUPAC Name |
2-ethoxy-N-(4-methoxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-18-12-16(15-6-4-5-7-17(15)21-18)19(22)20-13-8-10-14(23-2)11-9-13/h4-12H,3H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLFKCNTIQHISR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(4-methoxyphenyl)quinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5853350.png)
![N-[2-(4-morpholinylmethyl)benzyl]-2-thiophenesulfonamide](/img/structure/B5853366.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5853370.png)
![N-[2-(4-morpholinyl)ethyl]-1-naphthamide](/img/structure/B5853372.png)


![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5853398.png)

![5-[(2,5-dichlorophenoxy)methyl]-N-isopropyl-2-furamide](/img/structure/B5853411.png)

![4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5853425.png)

